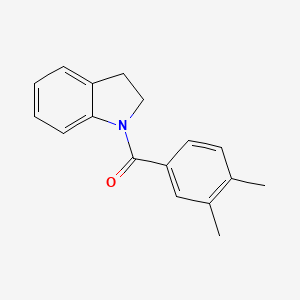

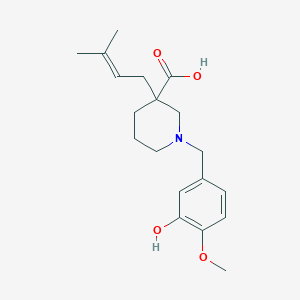

![molecular formula C16H15N3O5S2 B5502427 4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)

4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The exploration of sulfonamide derivatives in scientific research has led to significant findings regarding their synthesis, molecular structures, chemical reactions, and properties. Sulfonamides are known for their diverse applications and functionalities in chemistry and pharmacology.

Synthesis Analysis

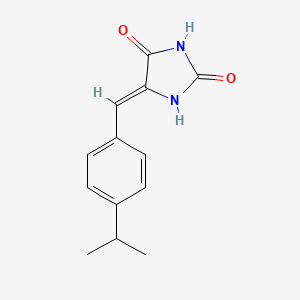

The synthesis of sulfonamide derivatives often involves multi-step chemical reactions, including techniques like the Gewald synthesis and Vilsmeier-Haack reaction. For example, novel Schiff bases have been synthesized from specific precursors through a series of reactions, highlighting the complexity and precision required in chemical synthesis processes (Puthran et al., 2019).

Molecular Structure Analysis

Molecular structure analysis, including techniques like IR, 1H NMR, 13C NMR, and mass spectral data, plays a crucial role in confirming the structure of synthesized compounds. For instance, the structure of a new Schiff base was elucidated using NMR and X-ray crystallography, providing detailed insights into its molecular conformation (Subashini et al., 2009).

Chemical Reactions and Properties

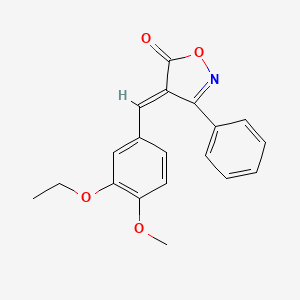

Sulfonamide derivatives engage in various chemical reactions, including condensation, cyclization, and cycloaddition, leading to the formation of complex structures with diverse chemical properties. These reactions are crucial for the development of compounds with potential biological activities (Lei et al., 2015).

Wissenschaftliche Forschungsanwendungen

Environmental Applications

A study highlighted the degradation process of sulfonamide antibiotics in the environment by a Microbacterium sp. strain. The degradation pathway involved ipso-hydroxylation followed by fragmentation, leading to the release of various compounds including sulfite and 3-amino-5-methylisoxazole. This process suggests a microbial strategy to eliminate sulfonamide antibiotics, potentially reducing their environmental impact and the propagation of antibiotic resistance (Ricken et al., 2013).

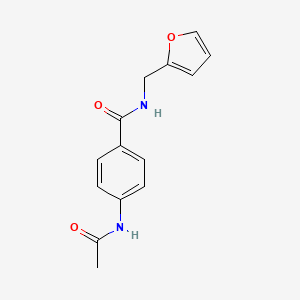

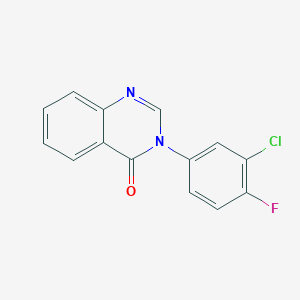

Antimicrobial and Anticancer Applications

Research on organosulfur metallic compounds, including sulfonamide-based Schiff base ligands, has demonstrated significant antimicrobial and antioxidant activities. These compounds, synthesized with various transition metals, exhibit enhanced bioactivity upon chelation, indicating potential as potent drugs (Hassan et al., 2021). Another study on 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety reported potent cytotoxic activity against cancer cell lines, suggesting their application as anticancer agents (Ravichandiran et al., 2019).

Drug Metabolism and Synthesis

A study on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis demonstrated the microbial production of metabolites previously detected in in vivo studies. This bioconversion process facilitates the structural characterization of metabolites, supporting drug development efforts (Zmijewski et al., 2006).

Proton Exchange Membranes

In the field of materials science, research on comb-shaped poly(arylene ether sulfone)s with sulfonated side chains has shown promise for use as proton exchange membranes in fuel cells. These materials exhibit high proton conductivity, underscoring their potential in energy applications (Kim et al., 2008).

Eigenschaften

IUPAC Name |

4-[(4-methoxyphenyl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S2/c1-10-7-15(18-24-10)17-16(20)14-8-13(9-25-14)26(21,22)19-11-3-5-12(23-2)6-4-11/h3-9,19H,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUJHCDTXFBHMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)

![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)

![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)

![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)

![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)

![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)